Ammonium 4,8-dioxa-3H-perfluorononanoate
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Overview
Description
Ammonium 4,8-dioxa-3H-perfluorononanoate is a fluorinated compound developed as an alternative to ammonium perfluorooctanoate. It is primarily used as an emulsifier in the manufacture of fluoropolymers .
Preparation Methods
The synthesis of ammonium 4,8-dioxa-3H-perfluorononanoate involves several steps. The primary synthetic route includes the reaction of perfluorinated precursors with ammonium hydroxide under controlled conditions . Industrial production methods typically involve large-scale reactions in specialized reactors to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Ammonium 4,8-dioxa-3H-perfluorononanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ammonium 4,8-dioxa-3H-perfluorononanoate has several scientific research applications:
Medicine: Its unique properties are being explored for potential medical applications, although this is still in the early stages of research.
Mechanism of Action
The mechanism of action of ammonium 4,8-dioxa-3H-perfluorononanoate involves its interaction with various molecular targets. It has been shown to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist in rats . This interaction leads to various biological effects, including changes in liver and kidney function .
Comparison with Similar Compounds
Ammonium 4,8-dioxa-3H-perfluorononanoate is compared with other similar compounds such as:
Ammonium perfluorooctanoate: The compound it was designed to replace, known for its higher toxicity.
Hexafluoropropylene oxide (HFPO) homologues: These are also used as alternatives to long-chain PFAS and have similar applications.
62 Fluorotelomer sulfonic acid (62 FTSA): Another alternative with similar properties but different toxicological profiles.
The uniqueness of this compound lies in its lower toxicity and better environmental profile compared to its predecessors .
Biological Activity
Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) is a per- and polyfluoroalkyl substance (PFAS) developed as a replacement for ammonium perfluorooctanoate (APFO) in the manufacture of fluoropolymers. Due to growing concerns over the environmental and health impacts of legacy PFAS, ADONA has garnered attention for its potential biological activity and toxicity. This article reviews the biological activity of ADONA, summarizing key findings from various studies, including toxicological evaluations, exposure assessments, and ecological impacts.
- Chemical Formula : C7H5F12NO4
- Molecular Weight : 293.1 g/mol
- CAS Number : 919005-00-4
ADONA is characterized by its unique structure, which includes multiple fluorinated carbon chains that contribute to its surfactant properties.
Acute and Chronic Toxicity
Research has shown that ADONA exhibits moderate toxicity when administered orally, with a No Observed Adverse Effect Level (NOAEL) of 10 mg/kg/day for male rats and 100 mg/kg/day for female rats in 28- and 90-day studies . Key findings from various studies include:
- Oral Toxicity : In a 5-day study, high doses resulted in significant mortality among female rats, while males showed decreased food consumption and body weight .
- Dermal and Eye Irritation : ADONA was classified as a mild skin irritant and a moderate to severe eye irritant in rabbits .
- Genotoxicity : A series of five assays indicated that ADONA is not genotoxic, showing no mutations in bacteria or mammalian cells .
Organ-Specific Effects
The liver was identified as the primary target organ in male rats, while the kidneys were affected in females . The compound's potential as a peroxisome proliferator-activated receptor alpha (PPARα) agonist raises concerns regarding liver health, as PPARα activation has been linked to liver tumors in chronic studies .
Developmental Toxicity
In developmental studies, ADONA did not exhibit significant toxicity except at maternally toxic doses. Notably, maternal weight reduction and fetal resorption were observed at higher doses .
Environmental Presence
ADONA's environmental impact has been evaluated through various studies. It has been detected in biological samples near fluoropolymer production facilities but is generally found at lower concentrations compared to legacy PFAS . For instance:
- Biota Samples : Detection of ADONA was reported in deer liver samples near production sites at concentrations ranging from 0.6 to 1.5 µg/kg .
- Water Treatment Facilities : Monitoring efforts have shown limited detection of ADONA in wastewater treatment plant sludge, indicating potential environmental persistence but lower bioaccumulation compared to longer-chain PFAS .
Human Exposure
Limited data on human exposure to ADONA suggest low quantifiable serum levels in the general population. Studies have indicated that short-chain PFAS alternatives are less frequently detected compared to long-chain variants like PFOA and PFOS .
Case Study 1: Toxicokinetics in Animal Models
A study assessing the toxicokinetics of ADONA demonstrated significant liver weight increases in male rats after repeated oral dosing. The research highlighted the need for further investigation into the compound's effects on lipid metabolism and potential hepatotoxicity mechanisms .
Case Study 2: Monitoring Human Populations
Monitoring studies conducted on young men in Germany reported quantifiable plasma concentrations of ADONA, suggesting occupational exposure risks associated with fluoropolymer manufacturing environments . However, broader population studies have shown negligible levels of ADONA exposure.
Properties
CAS No. |
958445-44-8 |
---|---|
Molecular Formula |
C7H5F12NO4 |
Molecular Weight |
395.10 g/mol |
IUPAC Name |
azanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate |
InChI |
InChI=1S/C7H2F12O4.H3N/c8-1(3(9,10)2(20)21)22-5(13,14)4(11,12)6(15,16)23-7(17,18)19;/h1H,(H,20,21);1H3 |
InChI Key |
PLWXPXSPYCHPTF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)[O-])(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F.[NH4+] |
Origin of Product |
United States |
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